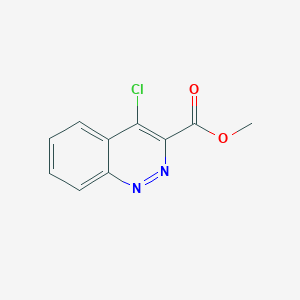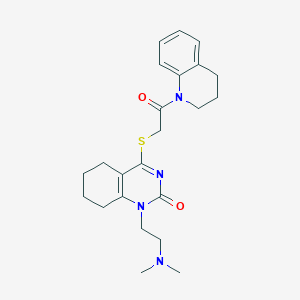
4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1-(2-(dimethylamino)ethyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1-(2-(dimethylamino)ethyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a useful research compound. Its molecular formula is C23H30N4O2S and its molecular weight is 426.58. The purity is usually 95%.
BenchChem offers high-quality 4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1-(2-(dimethylamino)ethyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1-(2-(dimethylamino)ethyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Characterization
Research has been conducted on the synthesis and characterization of compounds related to the chemical structure . Studies include the development of methods for synthesizing dimethyl dicarbamates derived from tetrahydro-4-oxoquinazolines and dihydronaphth[1,2-d]oxazoles, demonstrating the molecule's potential as a precursor in chemical reactions (White & Baker, 1990). Additionally, the creation of new 3-(2'-heterocyclicethyl)-2-methyl-3,4-dihydroquinazolin-4-one derivatives as antimicrobial agents further exemplifies the compound's utility in synthesizing biologically active molecules (El-zohry & Abd-Alla, 2007).
Biological Activities
Several studies highlight the antimicrobial, anticonvulsant, and anticancer activities of quinazolinone derivatives, indicating the potential of the chemical structure for therapeutic applications. For example, research on thioxoquinazolinone derivatives reveals significant antimicrobial and anticonvulsant activities, suggesting these compounds as potential leads for drug discovery (Rajasekaran, Rajamanickam, & Darlinquine, 2013). Similarly, studies on amino-substituted dihydroisoquinoline derivatives have shown potent antitumor activity, with specific derivatives exhibiting lower cardiotoxicity relative to cytotoxicity, highlighting the importance of structural modifications in enhancing therapeutic profiles (Sami et al., 1995).
Structural and Mechanistic Insights
Research involving crystal structure analysis and density functional theory (DFT) studies provides deep insights into the molecular conformation and electronic properties of quinazolinone derivatives. These studies are crucial for understanding the compound's interactions at the molecular level, which is vital for the design of molecules with desired biological activities (Filali Baba et al., 2019).
Anticancer Potential
Novel quinazolinone-based derivatives have been identified as potent inhibitors for key enzymes involved in cancer progression, such as VEGFR-2 and EGFR tyrosine kinases. The synthesis and characterization of these compounds have shown promising cytotoxic activities against various cancer cell lines, suggesting their potential as anticancer agents (Riadi et al., 2021).
特性
IUPAC Name |
4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1-[2-(dimethylamino)ethyl]-5,6,7,8-tetrahydroquinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2S/c1-25(2)14-15-27-20-12-6-4-10-18(20)22(24-23(27)29)30-16-21(28)26-13-7-9-17-8-3-5-11-19(17)26/h3,5,8,11H,4,6-7,9-10,12-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGQDLCRSHYPOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


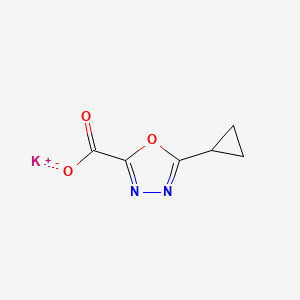
![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2563009.png)


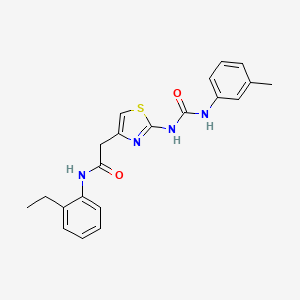

![3-(4-Nitrophenyl)-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2563017.png)
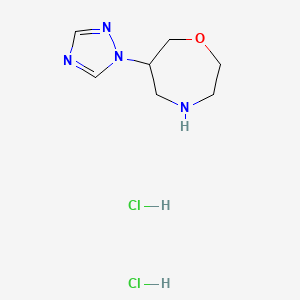

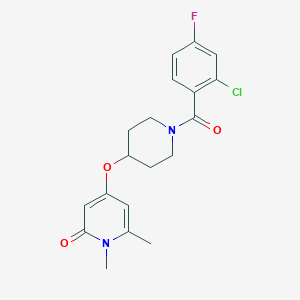
![4-[(4,6-Dimethoxy-5-pyrimidinyl)sulfonyl]thiomorpholine](/img/structure/B2563027.png)

